Icmt-IN-11

Description

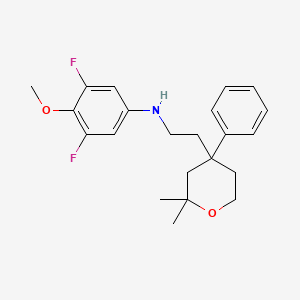

Structure

3D Structure

Properties

Molecular Formula |

C22H27F2NO2 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-difluoro-4-methoxyaniline |

InChI |

InChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3 |

InChI Key |

MLSLMDSHOYGVCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Icmt-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-11, also known as compound 48, is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins, which includes the notorious Ras family of oncoproteins. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the suppression of key signaling pathways implicated in cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to ICMT and the CaaX Pathway

The CaaX post-translational modification pathway is a crucial series of enzymatic steps that renders certain intracellular proteins, particularly small GTPases, functional by enabling their association with cellular membranes. This process involves three key enzymes:

-

Farnesyltransferase (FTase) or Geranylgeranyltransferase-I (GGTase-I): These enzymes attach a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid anchor to a cysteine residue within the C-terminal CaaX motif of the target protein.

-

Ras-converting enzyme 1 (RCE1): This protease removes the last three amino acids (-aaX) from the C-terminus, exposing the now-prenylated cysteine.

-

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): This integral membrane protein of the endoplasmic reticulum then methylates the newly exposed carboxyl group of the prenylated cysteine.

This final methylation step, catalyzed by ICMT, is critical as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper insertion into the plasma membrane. The proper localization of CaaX proteins, such as Ras, is a prerequisite for their interaction with downstream effectors and the subsequent activation of signaling cascades that regulate cell growth, differentiation, and survival.

This compound: A Potent Inhibitor of ICMT

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ICMT. Its inhibitory action disrupts the final step of the CaaX pathway, leading to the accumulation of unmethylated CaaX proteins.

Quantitative Data

The following table summarizes the key quantitative data for this compound's inhibitory activity against ICMT.

| Parameter | Value | Reference |

| IC50 (ICMT) | 0.031 µM | [Judd WR, et al. J Med Chem. 2011] |

IC50 (Inhibitory Concentration 50%) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Mechanism of Action: Disruption of Ras Signaling

The primary mechanism of action of this compound is the inhibition of ICMT, which leads to a cascade of downstream effects, most notably the disruption of Ras signaling. Ras proteins (KRas, HRas, and NRas) are critical regulators of cell growth and are frequently mutated in various cancers.

Impact on Ras Localization and Function

Proper membrane localization is essential for Ras function. The methylation of the C-terminal prenylcysteine by ICMT is a key step in anchoring Ras to the inner leaflet of the plasma membrane. By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of Ras proteins. Instead of being tethered to the plasma membrane, unmethylated Ras accumulates in the cytoplasm and on endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This mislocalization prevents Ras from interacting with its downstream effectors, effectively shutting down its signaling output.

Downstream Signaling Pathways Affected

The inhibition of Ras function by this compound leads to the downregulation of several critical downstream signaling pathways that are often hyperactivated in cancer:

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. By preventing Ras activation, this compound inhibits the phosphorylation and activation of ERK.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another crucial signaling network that regulates cell growth, metabolism, and survival. This compound-mediated inhibition of Ras leads to reduced activation of PI3K and its downstream effector AKT.

The following diagram illustrates the central role of ICMT in the CaaX pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other ICMT inhibitors. These protocols are based on standard procedures in the field; for the exact experimental conditions used for this compound, please refer to the primary literature.

In Vitro ICMT Enzymatic Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of ICMT.

Materials:

-

Recombinant human ICMT enzyme (microsomal preparation)

-

N-dansyl-S-farnesyl-L-cysteine (fluorescent substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the fluorescent substrate, and the diluted this compound.

-

Initiate the reaction by adding the recombinant ICMT enzyme and SAM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M acetic acid).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 510 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Icmt-IN-11: A Technical Whitepaper on its Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and initial development of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 48 in its discovery publication, emerged from a focused effort to develop novel anti-cancer agents by targeting the post-translational modification of RAS proteins. This whitepaper synthesizes the available scientific literature to present the discovery, mechanism of action, structure-activity relationships, and early preclinical findings related to this compound and its chemical series. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of relevant pathways and workflows are provided using the DOT language for clarity.

Introduction: The Rationale for Targeting ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins.[1][2] This family includes the notorious oncoprotein RAS, which is frequently mutated in human cancers. The "CaaX" motif signals a series of modifications, including isoprenylation, endoproteolysis, and finally, carboxyl methylation by ICMT.[2] This final methylation step, occurring at the endoplasmic reticulum, is crucial for the proper membrane localization and subsequent signaling activity of RAS.[1][3]

Inhibition of ICMT presents a compelling therapeutic strategy for cancers driven by aberrant RAS signaling.[1] Unlike earlier approaches targeting farnesyltransferase, which could be circumvented by alternative prenylation pathways, ICMT is the sole enzyme responsible for the final methylation step, making it a potentially more selective target.[1][2] The development of small molecule inhibitors of ICMT, such as this compound, aims to disrupt RAS function and thereby inhibit cancer cell proliferation and survival.

The Discovery of this compound

This compound was identified through a medicinal chemistry campaign that began with the screening of a chemical library for inhibitors of human ICMT. The initial hit, a tetrahydropyranyl (THP) derivative, served as the scaffold for extensive structure-activity relationship (SAR) studies. This compound (compound 48) was one of the potent analogs synthesized and characterized in this effort.[4]

Chemical Structure

The chemical structure of this compound (compound 48) is presented below:

-

Systematic Name: (S)-2-((S)-4-(3-methoxyphenyl)-4-((4-methoxyphenyl)amino)butan-2-yl)tetrahydro-2H-pyran-4-yl acetate

-

Molecular Formula: C25H33NO5

-

Molecular Weight: 427.53 g/mol

Mechanism of Action

This compound functions as a direct inhibitor of the ICMT enzyme. By binding to ICMT, it prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of its substrate proteins, including RAS. This inhibition leads to an accumulation of unmethylated RAS in the cytoplasm, preventing its proper localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[4][5]

Below is a diagram illustrating the targeted signaling pathway.

Caption: Inhibition of ICMT by this compound blocks the final step of RAS processing.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from the discovery publication.

Table 1: In Vitro ICMT Inhibition

| Compound | IC50 (µM)[4] |

| This compound (48) | 0.031 |

| Hit Compound (3) | 0.31 |

| Analog 27 | 0.027 |

| Analog 75 (C75) | 0.0013 |

Experimental Protocols

In Vitro ICMT Inhibition Assay

The inhibitory activity of this compound against human ICMT was determined using a fluorometric assay.[4]

-

Enzyme Source: Recombinant human ICMT.

-

Substrate: N-acetyl-S-geranylgeranyl-L-cysteine (AGGC).

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Assay Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, using a coupled enzyme system that ultimately generates a fluorescent signal.

-

Procedure:

-

Recombinant human ICMT was incubated with varying concentrations of the test compound (e.g., this compound).

-

The enzymatic reaction was initiated by the addition of AGGC and SAM.

-

The reaction was allowed to proceed for a set time at a controlled temperature.

-

The reaction was stopped, and the amount of SAH produced was quantified using a commercially available SAH hydrolase/SAH deaminase coupled enzyme system, which converts SAH to adenine. The adenine is then converted to a fluorescent product by adenine deaminase.

-

The fluorescence intensity was measured, and IC50 values were calculated from the dose-response curves.

-

Below is a diagram of the experimental workflow.

Caption: A stepwise workflow for determining the in vitro potency of ICMT inhibitors.

Structure-Activity Relationship (SAR)

The development of this compound was part of a broader SAR exploration of the tetrahydropyranyl scaffold. Key findings from this study are summarized below.

Caption: Logical relationship of SAR exploration for the ICMT inhibitor series.

Preclinical Development

Cellular Activity

Potent ICMT inhibitors from the tetrahydropyranyl series, including compounds related to this compound, demonstrated a dose-dependent increase in cytosolic RAS protein, confirming their mechanism of action in a cellular context.[4][5] Furthermore, these compounds were shown to reduce the viability of several cancer cell lines.[4][5]

Further Development Status

As of the latest available information, there are no public records of this compound entering formal preclinical development (including detailed pharmacokinetics, toxicology, and in vivo efficacy studies in animal models) or clinical trials. The primary publication focuses on the discovery and in vitro characterization of this series of compounds.[4] While related compounds like C75 have been used as research tools in other disease models, the specific development path for this compound as a therapeutic agent remains undisclosed in the public domain.

Conclusion

This compound is a potent, in vitro-characterized inhibitor of ICMT that emerged from a successful lead optimization program. Its discovery has contributed to the understanding of the SAR of tetrahydropyranyl-based ICMT inhibitors. While its cellular activity against cancer cell lines has been demonstrated, further preclinical and clinical development data for this compound is not currently available in the public literature. The compound and its analogs, however, remain valuable tools for the scientific community to further probe the biological roles of ICMT and its potential as a therapeutic target.

References

- 1. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransfe… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprenylcysteine Carboxyl Methyltransferase inhibitors

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By catalyzing the final methylation step in the CaaX processing pathway, ICMT facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This guide provides a comprehensive overview of ICMT, its role in cellular signaling, and the development of its inhibitors as potential anti-cancer agents. It includes a summary of quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

The Role of ICMT in Ras Processing and Signaling

The processing of CaaX proteins, including Ras, involves a three-step enzymatic cascade that occurs at the endoplasmic reticulum.[1][2] First, a farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.[2] This is followed by the proteolytic removal of the "-aaX" tripeptide by Ras-converting enzyme 1 (RCE1). The final step is the carboxyl methylation of the now-exposed isoprenylcysteine by ICMT, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the association of Ras with the plasma membrane.[2]

Proper membrane localization is essential for Ras to interact with its downstream effectors and initiate signaling cascades, primarily the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[3][4][5] Inhibition of ICMT leads to the accumulation of unmethylated Ras, which is mislocalized from the plasma membrane, thereby attenuating its signaling output.[6] Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation, ICMT inhibitors affect both farnesylated and geranylgeranylated proteins, offering a potentially more robust approach to blocking Ras-driven oncogenesis.[7]

Quantitative Data on ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed and characterized. The following tables summarize the in vitro potency and cellular activity of some of the most well-studied compounds.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |

| Cysmethynil | ICMT | 2.4 | 2.4 (Ki), 0.1 (Ki*) | Multiple | 2.6 - 14.8 | [7][8][9] |

| UCM-1336 | ICMT | 2 | N/A | Ras-mutated cell lines | Varies | [10][11] |

| Compound 8.12 | ICMT | N/A | N/A | PC3, HepG2 | ~1-3 | [12] |

| C75 | ICMT | 0.5 | N/A | HGPS fibroblasts | N/A | [2][13] |

| J6-3 | ICMT | 0.6 | N/A | MDA-MB-231 | 3.4 | [7] |

| R1-11 | ICMT | ~1.2 | N/A | MDA-MB-231 | 2.6 | [1] |

Note: Cysmethynil exhibits time-dependent inhibition, with an initial Ki and a lower steady-state Ki.[7] N/A indicates data not available in the searched literature.

Experimental Protocols

In Vitro ICMT Enzymatic Inhibition Assay

This protocol is adapted from a scintillation proximity assay (SPA) used for high-throughput screening of ICMT inhibitors.[1]

Materials:

-

Human recombinant ICMT (e.g., from transfected Sf21 insect cell membranes)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Biotin-S-farnesyl-L-cysteine (BFC) substrate

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Assay buffer: 100 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM DTT

-

Stop solution: 50 µM unlabeled SAM

-

SPA PVT Scintillation beads (e.g., PerkinElmer)

-

384-well microplates

Procedure:

-

Prepare a dilution series of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor solution to each well. For control wells, add 1 µL of DMSO.

-

Prepare the ICMT enzyme solution by diluting the membrane preparation in assay buffer to a final concentration of 0.5 µ g/well .

-

Prepare the substrate mixture containing 1 µM [³H]-SAM and 3 µM BFC in assay buffer.

-

To initiate the reaction, add 20 µL of the enzyme solution to each well, followed by 20 µL of the substrate mixture.

-

Incubate the plate at room temperature for 30 minutes.

-

Terminate the reaction by adding 10 µL of the stop solution.

-

Add 10 µL of a 10 mg/mL suspension of SPA beads in assay buffer to each well.

-

Seal the plate and incubate at room temperature for at least 12 hours to allow the biotinylated product to bind to the streptavidin-coated beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Ras Membrane Localization by Immunofluorescence

This protocol describes the visualization of Ras localization in cells treated with ICMT inhibitors.

Materials:

-

Cells grown on glass coverslips

-

ICMT inhibitor of interest

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of the ICMT inhibitor or vehicle (DMSO) for the appropriate duration (e.g., 24-48 hours).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Dilute the primary anti-Ras antibody in blocking buffer according to the manufacturer's recommendations and incubate with the cells overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Analyze the subcellular localization of Ras, comparing the plasma membrane versus cytosolic and perinuclear staining in treated versus control cells.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of an ICMT inhibitor to reverse the transformed phenotype of cancer cells.[3][14][15]

Materials:

-

Agar (e.g., Noble agar)

-

2X cell culture medium

-

Fetal Bovine Serum (FBS)

-

6-well plates

-

Cancer cell line of interest

-

ICMT inhibitor

Procedure:

-

Prepare the bottom agar layer:

-

Prepare a 1.2% agar solution in water and autoclave.

-

Prepare a 2X concentration of the appropriate cell culture medium with 20% FBS.

-

Cool the agar solution to 40°C in a water bath.

-

Mix equal volumes of the 1.2% agar and 2X medium to obtain a final concentration of 0.6% agar in 1X medium with 10% FBS.

-

Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare the top agar layer with cells:

-

Trypsinize and count the cancer cells.

-

Prepare a 0.7% agar solution and cool to 40°C.

-

Prepare a cell suspension in 2X medium at a concentration of 2 x 10⁴ cells/mL.

-

Mix equal volumes of the 0.7% agar and the cell suspension to obtain a final concentration of 0.35% agar and 1 x 10⁴ cells/mL.

-

Add the ICMT inhibitor to the desired final concentration.

-

Quickly layer 1.5 mL of this cell/agar/inhibitor mixture on top of the solidified bottom agar layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.

-

Feed the cells twice a week by adding 200 µL of medium containing the ICMT inhibitor on top of the agar.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Count the number of colonies and measure their size using a microscope and appropriate software.

-

In Vivo Xenograft Tumor Growth Assay

This protocol provides a general framework for evaluating the in vivo efficacy of an ICMT inhibitor.[16][17][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

ICMT inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the ICMT inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection, oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or western blotting, to assess target engagement and downstream effects.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by ICMT inhibition.

Caption: CaaX protein processing pathway.

Caption: Simplified Ras signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and validation of ICMT inhibitors.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Super-Resolution Imaging and Spatial Analysis of RAS on Intact Plasma Membrane Sheets | Springer Nature Experiments [experiments.springernature.com]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. researchgate.net [researchgate.net]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of Icmt-IN-11: A Technical Guide to a Novel ICMT Inhibitor and a Caspase-3/7 Imaging Agent

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of two distinct therapeutic agents that share the designation "Icmt-IN-11." The first, a potent small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), shows promise in the realm of oncology by targeting the Ras signaling pathway. The second, a fluorine-18 labeled positron emission tomography (PET) tracer, [18F]ICMT-11, is a valuable tool for the non-invasive imaging of apoptosis through its specific binding to activated caspase-3 and -7. This document aims to clarify the separate mechanisms of action, biological effects, and experimental considerations for each of these important research compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound - A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

This compound (also referred to as compound 48) is a small molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT)[1]. ICMT is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases[2]. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival[3][4][5][6]. By inhibiting ICMT, this compound disrupts the proper localization and function of these key signaling proteins, making it a molecule of significant interest for cancer therapy.

Biological Activity and Data

The primary biological activity of this compound is the inhibition of ICMT enzymatic activity. This has been quantified with a specific IC50 value, as detailed in the table below.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 48) | ICMT | 0.031 | [1] |

The inhibition of ICMT by this compound has been shown to induce cell cycle arrest and autophagy in cancer cell lines[7]. Furthermore, another ICMT inhibitor, ICMT-IN-1, has been demonstrated to inhibit the proliferation of multiple cancer cell lines that express K-Ras and N-Ras[8]. These findings suggest that ICMT inhibitors like this compound have the potential to be effective anticancer agents, particularly in tumors driven by Ras mutations.

Signaling Pathway

ICMT is the final enzyme in a three-step post-translational modification process of CaaX proteins. This process is essential for the proper membrane localization and function of these proteins, including Ras. The inhibition of this pathway is a key therapeutic strategy.

Experimental Protocols

ICMT Inhibition Assay (General Protocol)

A typical in vitro assay to determine the IC50 of an ICMT inhibitor would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human ICMT enzyme is purified. A farnesylated peptide or protein substrate is prepared.

-

Reaction Mixture: The reaction is carried out in a buffer containing the ICMT enzyme, the farnesylated substrate, and S-adenosyl-L-[methyl-3H]methionine as a methyl donor.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified period.

-

Quantification: The incorporation of the radiolabeled methyl group into the substrate is measured, typically by scintillation counting after separation of the methylated product from the unreacted methyl donor.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Part 2: [18F]ICMT-11 - A PET Tracer for Imaging Caspase-3/7 Activity

[18F]ICMT-11 is a radiolabeled isatin sulfonamide derivative that acts as a potent and specific inhibitor of activated caspase-3 and caspase-7[9][10][11]. These "executioner" caspases are key mediators of apoptosis, or programmed cell death. The ability to non-invasively image the activity of these caspases in vivo with PET provides a powerful tool for assessing tumor response to anticancer therapies that induce apoptosis[12][13].

Biological Activity and Data

The biological activity of [18F]ICMT-11 is centered on its ability to bind to activated caspase-3/7. This binding allows for the visualization and quantification of apoptosis. In vivo studies have demonstrated increased uptake of [18F]ICMT-11 in tumors undergoing therapy-induced apoptosis.

| Study Type | Cancer Model | Treatment | Fold Increase in Uptake (Treated vs. Control) | Reference |

| In vitro | Murine fibrosarcoma (RIF-1) | Etoposide | Up to 2-fold | [11] |

| In vitro | Human pulmonary carcinoma (LNM35) | Cisplatin | Up to 2-fold | [11] |

| In vivo | Murine lymphoma (38C13) xenografts | Not specified | Up to 2-fold | [11] |

| In vivo | Murine lymphoma (EL4) | Etoposide/cyclophosphamide | 1.4-fold | [10] |

Signaling Pathway

Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3 and -7.

Experimental Protocols

[18F]ICMT-11 PET Imaging in Human Subjects (General Protocol)

The following is a generalized protocol for the use of [18F]ICMT-11 in a clinical research setting[12][13][14][15]:

-

Patient Preparation: Patients are typically required to fast for a specified period before the scan.

-

Radiotracer Administration: A target dose of [18F]ICMT-11 (e.g., 300 MBq) is administered as a slow intravenous bolus.

-

Image Acquisition:

-

An initial attenuation CT scan is performed for attenuation correction and anatomical localization.

-

Dynamic or static PET scans are acquired over a specified time course (e.g., up to 4 hours post-injection).

-

-

Image Reconstruction and Analysis:

-

PET data is reconstructed using standard algorithms.

-

Regions of interest (ROIs) are drawn on the images, typically corresponding to tumors and other organs.

-

The uptake of [18F]ICMT-11 in these ROIs is quantified, often as the Standardized Uptake Value (SUV).

-

-

Safety Monitoring: Patients are monitored for any adverse events during and after the procedure.

[18F]ICMT-11 Synthesis

The synthesis of [18F]ICMT-11 is a multi-step process. An improved and automated radiosynthesis has been developed that involves the SN2 displacement of a tosylate leaving group with [18F]fluoride ion, followed by deprotection[10]. This method provides the radiotracer with high purity and specific activity, suitable for clinical use.

Conclusion

The designation "this compound" refers to two scientifically significant but functionally distinct molecules. The ICMT inhibitor this compound presents a promising avenue for anticancer drug development through the disruption of Ras signaling. In parallel, the PET tracer [18F]ICMT-11 provides a valuable clinical and research tool for the non-invasive assessment of apoptosis. A clear understanding of the distinct biological activities and applications of these two compounds is crucial for their effective utilization in their respective fields. This guide serves to provide that clarity and to be a valuable resource for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION [hammer.purdue.edu]

- 3. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posttranslational Modifications of RAS Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]

- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis. — Department of Oncology [oncology.ox.ac.uk]

- 10. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. 18F-ICMT-11, a caspase-3-specific PET tracer for apoptosis: biodistribution and radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical translation of [18F]ICMT-11 for measuring chemotherapy-induced caspase 3/7 activation in breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. 18F-ICMT-11, a Caspase-3–Specific PET Tracer for Apoptosis: Biodistribution and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]

In-Depth Technical Guide: Icmt-IN-11 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling target in oncology. This enzyme catalyzes the final step in the post-translational modification of numerous proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. The methylation of the C-terminal prenylcysteine by ICMT is crucial for the proper subcellular localization and function of these proteins. Inhibition of ICMT offers a therapeutic strategy to disrupt oncogenic signaling pathways. Icmt-IN-11 (also known as compound 48) is a potent and selective small molecule inhibitor of ICMT, showing promise in preclinical cancer research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data

The inhibitory activity of this compound and its analogs has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data from the foundational study by Judd WR, et al.[1][2]

| Compound | ICMT IC50 (µM) |

| This compound (compound 48) | 0.031 |

Table 1: In vitro inhibitory activity of this compound against human ICMT.[1]

Signaling Pathways

This compound exerts its anticancer effects by inhibiting the final step of the prenylation pathway, which is critical for the function of several key oncogenic proteins, most notably Ras.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these research findings.

ICMT Enzymatic Assay

This protocol outlines the measurement of ICMT inhibitory activity.

Materials:

-

Recombinant human ICMT enzyme

-

Biotin-S-farnesyl-L-cysteine (BFC) as the prenylated substrate

-

S-[methyl-3H]-adenosyl-L-methionine ([3H]SAM) as the methyl donor

-

This compound or other test compounds

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail

-

Microplates (e.g., 96-well format)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well of the microplate, add the recombinant ICMT enzyme, BFC, and the test compound at various concentrations.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Terminate the reaction, for example, by adding a stop solution or by capturing the biotinylated product on a streptavidin-coated plate.

-

Wash the plate to remove unincorporated [3H]SAM.

-

Add scintillation cocktail to each well.

-

Measure the amount of incorporated [3H]methyl groups using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ICMT inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of ICMT and for exploring the therapeutic potential of ICMT inhibition in cancer. Its potent and selective activity provides a solid foundation for further preclinical and translational studies. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at elucidating the full potential of targeting ICMT in oncology.

References

The Critical Role of ICMT in Cell Signaling: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a major class of signaling proteins characterized by a C-terminal CaaX motif. This terminal methylation is critical for the proper subcellular localization and function of numerous key signaling molecules, including the Ras and Rho families of small GTPases. By regulating the membrane association and protein-protein interactions of its substrates, ICMT plays a pivotal role in a multitude of cellular signaling pathways. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic development. This guide provides an in-depth examination of ICMT's function, its impact on critical signaling cascades, quantitative data on its activity and inhibition, and detailed protocols for its study.

Introduction: The Final Step in Prenylation

Many cellular signaling pathways are dependent on the precise localization of proteins to specific membrane compartments. The CaaX post-translational modification pathway is a primary mechanism for targeting proteins to these membranes. This pathway involves three sequential enzymatic steps:

-

Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).

-

Proteolysis: The "-aaX" tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (Rce1).

-

Methylation: The newly exposed isoprenylcysteine's α-carboxyl group is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[1]

This final methylation step, catalyzed by ICMT, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the protein's C-terminus and enhancing its affinity for cellular membranes.[1] This modification is crucial for the biological activity of many of its substrates.

The Central Role of ICMT in Ras Superfamily Signaling

The most well-characterized and clinically relevant substrates of ICMT are members of the Ras superfamily of small GTPases, which are central hubs in signaling networks that control cell proliferation, differentiation, survival, and migration.

Ras Proteins and the MAPK Pathway

Ras proteins (K-Ras, H-Ras, N-Ras) are molecular switches that, when activated, trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. Proper localization of Ras to the plasma membrane is an absolute prerequisite for its activation and subsequent signaling. ICMT-mediated methylation is critical for this process.[2]

Inactivation of ICMT leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes, such as the Golgi apparatus and endoplasmic reticulum.[2][3] This sequestration prevents Ras from engaging with its upstream activators and downstream effectors at the plasma membrane, thereby attenuating MAPK pathway signaling.[4] This disruption of Ras signaling underlies the potent anti-proliferative and anti-tumorigenic effects observed upon ICMT inhibition.[2]

Rho GTPases, Cell Migration, and Cytoskeletal Dynamics

The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton, controlling processes such as cell adhesion, migration, and invasion. Similar to Ras, their function is dependent on post-translational prenylation and methylation. ICMT inhibition has been shown to significantly impair the migration and invasion of cancer cells.[3]

The mechanism involves the regulation of Rho protein interaction with Guanine Nucleotide Dissociation Inhibitors (GDIs). GDIs sequester inactive, GDP-bound Rho proteins in the cytosol, preventing their interaction with activating GEFs at the membrane. Evidence suggests that the absence of ICMT-mediated carboxyl methylation enhances the affinity of RhoA for RhoGDI.[3] This increased sequestration leads to reduced levels of active, GTP-bound RhoA, thereby inhibiting downstream signaling pathways that control cell motility and the formation of invasive structures like invadopodia.[3][5]

ICMT in Other Signaling Contexts

Beyond the Ras superfamily, ICMT activity is crucial for other signaling pathways.

-

Toll-Like Receptor (TLR) Signaling: Recent studies have implicated ICMT and its substrate Ras in regulating inflammatory responses downstream of TLRs. ICMT and Ras expression are upregulated upon TLR activation, and their inhibition curtails the inflammatory cascade. This regulation appears to depend on the TIR domains of adaptor molecules like MyD88 and TRIF, suggesting a role for methylated Ras in the assembly or function of the TLR signalosome.

-

DNA Damage Response (DDR): ICMT function is important for efficient DNA damage repair. The suppression of ICMT consistently reduces the activity of the MAPK signaling pathway, which in turn compromises the expression of key proteins in the DNA damage repair machinery. This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis, suggesting that ICMT inhibitors could sensitize cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to ICMT enzyme kinetics and the potency of its inhibitors.

Table 1: Michaelis-Menten Constants (Km) for Human ICMT Substrates

| Substrate | Apparent Km (µM) | Comments | Reference(s) |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | Authentic protein substrate. | [3] |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | Small molecule substrate with comparable affinity to K-Ras. | [3] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 | Commonly used small molecule substrate with lower affinity. | [3] |

Table 2: In Vitro Inhibitory Potency of ICMT Inhibitors

| Inhibitor | IC50 / Ki (µM) | Target / Assay Condition | Reference(s) |

| Cysmethynil | IC50 = 2.4 | ICMT enzyme inhibition. | |

| Compound J6-3 | IC50 = 0.6 | ICMT enzyme inhibition (cysmethynil analog). | |

| S-farnesylthioacetic acid (FTA) | Ki = 1.0 ± 0.1 | Dead-end competitive inhibitor vs. BFC. | [3] |

| AFCME | Ki = 1.9 ± 0.6 | Product analog inhibitor. | [3] |

Table 3: Cellular Anti-proliferative Activity of ICMT Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |

| Cysmethynil | MDA-MB-231 (Breast Cancer) | ~20-25 | |

| Compound 8.12 | HepG2 (Liver Cancer) | ~1.9 | |

| Compound 8.12 | PC3 (Prostate Cancer) | ~2.5 |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to investigate ICMT function.

Protocol: In Vitro Radioactive ICMT Activity Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to an ICMT substrate.

Materials:

-

Enzyme Source: Cell lysate or membrane fraction from cells overexpressing ICMT (e.g., transiently transfected HEK293 cells).

-

Substrate: Biotin-S-farnesyl-L-cysteine (BFC) or farnesylated K-Ras protein.

-

Methyl Donor: S-adenosyl-L-[3H]methionine ([3H]AdoMet).

-

Reaction Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Stop Solution: 2% SDS.

-

Streptavidin-coated beads (if using BFC).

-

Scintillation fluid and counter.

Procedure:

-

Prepare the enzyme source. Dilute the cell lysate containing ICMT into the reaction buffer to a final concentration of ~10 nM.

-

Set up the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:

-

25 µL of 2x Reaction Buffer.

-

5 µL of substrate (e.g., 20 µM BFC for a final concentration of 2 µM).

-

5 µL of [3H]AdoMet (e.g., 50 µM for a final concentration of 5 µM).

-

Water to a volume of 45 µL.

-

(Optional) 5 µL of inhibitor at desired concentration.

-

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the diluted enzyme source. Mix gently.

-

Incubate at 37°C for a predetermined time (e.g., 20-60 minutes, within the linear range of the reaction).

-

Stop the reaction by adding 50 µL of 2% SDS Stop Solution.

-

If using BFC substrate:

-

Add 20 µL of a 50% slurry of streptavidin-coated beads to each tube.

-

Incubate for 30 minutes at room temperature with gentle rocking to capture the biotinylated product.

-

Wash the beads three times with 1 mL of a wash buffer (e.g., PBS with 0.1% Triton X-100).

-

Resuspend the final bead pellet in 100 µL of water, transfer to a scintillation vial, add scintillation fluid, and count using a scintillation counter.

-

-

If using protein substrate:

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in a large volume of 50 mM sodium phosphate, pH 7.5.

-

Air dry the paper, place it in a scintillation vial with fluid, and count.

-

-

Calculate enzyme activity based on the specific activity of the [3H]AdoMet and the incorporated counts per minute (CPM).

Protocol: Subcellular Fractionation for Ras Localization

This protocol separates cellular components to determine if a protein (e.g., Ras) is in the soluble cytosolic fraction or associated with membranes.

Materials:

-

Cell Pellet: From ~1-5 x 107 cells.

-

Fractionation Buffer: 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 250 mM Sucrose, supplemented with protease and phosphatase inhibitors.

-

Dounce homogenizer with a tight-fitting pestle.

-

Microcentrifuge and ultracentrifuge.

Procedure:

-

Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells by passing the suspension through a Dounce homogenizer (20-30 strokes). Check for lysis under a microscope.

-

Transfer the homogenate to a microcentrifuge tube. Centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer it to an ultracentrifuge tube.

-

Centrifuge the post-nuclear supernatant at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the S100 fraction (cytosol) . Carefully collect it without disturbing the pellet.

-

The resulting pellet is the P100 fraction (total membranes) .

-

Resuspend the P100 pellet in a volume of lysis buffer (e.g., RIPA buffer) equal to the S100 fraction volume to allow for direct comparison.

-

Analyze equal volumes of the S100 and P100 fractions by SDS-PAGE and Western blotting using a Ras-specific antibody. Use marker proteins like Tubulin (cytosol) and Calnexin (membranes/ER) to verify the purity of the fractions.

Conclusion and Future Directions

ICMT is a key enzymatic regulator of fundamental cellular signaling pathways. Its role in ensuring the proper membrane localization and function of critical proteins like Ras and Rho GTPases places it at the nexus of cell proliferation, migration, and survival. The strong linkage between ICMT activity and oncogenic transformation has validated it as a promising target for anti-cancer drug development. Future research will likely focus on developing more potent and specific ICMT inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, a deeper understanding of the full spectrum of ICMT substrates and their roles in diverse signaling pathways will continue to uncover new insights into cellular regulation and disease.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of the RhoGTPases by RhoGDI - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Icmt-IN-11: A Potent Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway—the methylation of a C-terminal isoprenylcysteine—ICMT plays a pivotal role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably in cancer, where aberrant Ras signaling is a common driver of tumorigenesis. This has positioned ICMT as a compelling therapeutic target for the development of novel anti-cancer agents.

Icmt-IN-11, also known as compound 48 in its initial publication, has emerged as a potent and selective small molecule inhibitor of ICMT. Its utility as a chemical probe provides researchers with a valuable tool to investigate the physiological and pathological roles of ICMT and to explore the therapeutic potential of ICMT inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.

This compound: Properties and Activity

This compound is a tetrahydropyranyl derivative identified through structure-activity relationship (SAR) studies as a highly potent inhibitor of ICMT.[1]

| Property | Value | Reference |

| IUPAC Name | 1-((2,6-difluoro-4-methoxyphenyl)amino)-2-methyl-2-(4-phenyl-tetrahydro-2H-pyran-4-yl)propan-1-one | |

| Chemical Formula | C22H27F2NO2 | [2] |

| Molecular Weight | 375.45 g/mol | [2] |

| CAS Number | 1313602-94-6 | [2] |

| IC50 (ICMT) | 0.031 µM | [2] |

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the primary literature. This data is essential for comparing the potency and cellular effects of different ICMT inhibitors.

| Compound | ICMT IC50 (µM) | HCT-116 GI50 (µM) | MIA PaCa-2 GI50 (µM) | PC-3 GI50 (µM) |

| This compound (48) | 0.031 | >100 | >100 | >100 |

| Icmt-IN-1 (75) | 0.0013 | 0.3 | 0.4 | 0.3 |

| Cysmethynil | ~1.0 | ~10 | ~15 | ~20 |

GI50: 50% growth inhibition concentration. Data for this compound (compound 48) and Icmt-IN-1 (compound 75) are from Judd WR, et al. J Med Chem. 2011. Data for Cysmethynil is approximated from various sources for comparative purposes.

Signaling Pathways Modulated by this compound

ICMT is the terminal enzyme in the CAAX protein processing pathway, which is essential for the function of many signaling proteins, most notably Ras. Inhibition of ICMT by this compound disrupts this pathway, leading to the mislocalization and impaired function of Ras and other farnesylated proteins. This, in turn, affects downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.

Caption: ICMT signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis of this compound and for key biochemical and cellular assays, based on the methods described in the primary literature.

Synthesis of this compound (Compound 48)

The synthesis of this compound is a multi-step process. A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of Judd WR, et al. J Med Chem. 2011;54(14):5031-47.

Caption: General synthetic workflow for this compound.

General Procedure:

-

Reductive Amination: The starting aldehyde is reacted with the aniline derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate secondary amine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylation: The resulting amine is then acylated using an appropriate acylating agent, such as an acid chloride or an activated ester, to yield the final product, this compound. The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to scavenge the acid byproduct.

-

Purification: The final compound is purified using standard techniques, such as column chromatography on silica gel, followed by characterization using methods like NMR and mass spectrometry.

Biochemical ICMT Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of ICMT in a biochemical setting.

Caption: Workflow for the biochemical ICMT inhibition assay.

Protocol:

-

Enzyme and Substrates: Recombinant human ICMT enzyme is used. The substrates are S-farnesyl-L-cysteine (or another suitable prenylated cysteine substrate) and the methyl donor, S-adenosyl-L-methionine (SAM), which is typically radiolabeled (e.g., with tritium, ³H) to enable detection of methylation.

-

Reaction Buffer: The assay is performed in a suitable buffer, such as HEPES, at a physiological pH (e.g., 7.5), containing magnesium chloride.

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound (this compound) at various concentrations. A control reaction with DMSO (the vehicle for the inhibitor) is run in parallel.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, typically by the addition of an acid.

-

The methylated product is separated from the unreacted radiolabeled SAM, often by spotting the reaction mixture onto a filter paper and washing away the unincorporated SAM.

-

The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (GI50)

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HCT-116, MIA PaCa-2, PC-3) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The following day, the cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of growth inhibition for each concentration of the compound compared to the vehicle-treated cells. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Logical Relationships and Experimental Conclusions

The development and characterization of this compound involved a logical progression of experiments to establish its utility as a chemical probe.

Caption: Logical flow of the research leading to the validation of this compound.

The potent biochemical inhibition of ICMT by this compound, coupled with its ability to induce a cellular phenotype consistent with ICMT inhibition (i.e., mislocalization of Ras), validates it as a specific tool for studying the cellular functions of this enzyme. While this compound itself showed weak growth inhibitory effects in the tested cell lines, the more potent analogue, Icmt-IN-1, demonstrated that potent ICMT inhibition can translate to significant anti-proliferative effects in cancer cells.

Conclusion

This compound is a well-characterized, potent inhibitor of ICMT that serves as an invaluable chemical probe for the scientific community. Its high affinity and selectivity for ICMT allow for the precise dissection of ICMT's role in cellular signaling and disease. The data and protocols presented in this guide are intended to facilitate further research into the biology of ICMT and to aid in the development of next-generation therapeutics targeting this important enzyme. As our understanding of the intricacies of post-translational modifications in disease continues to grow, tools like this compound will be instrumental in translating this knowledge into novel and effective therapies.

References

An In-depth Technical Guide to the Isoprenylcysteine Carboxyl Methyltransferase Inhibitor: Icmt-IN-11

For researchers, scientists, and professionals engaged in drug development, understanding the function and mechanism of novel inhibitors is paramount. This guide provides a comprehensive technical overview of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).

Core Function and Mechanism of Action

This compound is a small molecule inhibitor belonging to a series of tetrahydropyranyl (THP) derivatives designed as potential anticancer agents.[1][2] Its primary function is to block the enzymatic activity of ICMT.

ICMT is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[3] This process, known as carboxyl methylation, is essential for the proper subcellular localization and function of numerous key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4]

By inhibiting ICMT, this compound prevents the methylation of isoprenylated proteins like K-Ras. This disruption leads to the mislocalization of these proteins, preventing their proper anchoring to the plasma membrane where they would typically engage in downstream signaling cascades that promote cell proliferation and survival.[1][4] Active and potent compounds in the same series as this compound have demonstrated a dose-dependent increase in cytosolic Ras protein, confirming this mechanism.[1][2] The inhibition of ICMT has been shown to impede the transformation of cells by oncogenic K-Ras and B-Raf, highlighting its therapeutic potential.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound (referred to as compound 48 in the primary literature) and related compounds from the same chemical series. This data is derived from in vitro assays assessing their potency against human ICMT and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro ICMT Inhibition Data

| Compound | ICMT IC50 (μM) |

| This compound (Compound 48) | 0.031 |

| Icmt-IN-1 (Compound 75) | 0.0013 |

| Hit Compound 3 | 0.31 |

| Analogue 27 | Submicromolar |

Data sourced from Judd WR, et al. J Med Chem. 2011.[1][5][6]

Table 2: Anti-proliferative Activity (GI50) in Cancer Cell Lines

| Compound Series | Cell Line | GI50 Range (μM) |

| Tetrahydropyranyl Derivatives | Various Cancer Cell Lines | 0.3 to >100 |

Note: The specific GI50 for this compound is not detailed in the abstract, but the range for the compound series is provided. Potent ICMT inhibitors demonstrated growth inhibition in several cancer cell lines.[2]

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on ICMT has a direct impact on the Ras signaling pathway, a critical cascade in cell growth, differentiation, and survival that is often dysregulated in cancer.

Caption: Signaling pathway illustrating the inhibitory effect of this compound on ICMT.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the characterization of ICMT inhibitors.

In Vitro ICMT Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of recombinant human ICMT by measuring the transfer of a methyl group to a fluorescently tagged substrate.

-

Reagents and Materials:

-

Recombinant human ICMT enzyme.

-

N-acetyl-S-geranylgeranylcysteine (AGGC) as the methyl-acceptor substrate.

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

This compound and other test compounds.

-

Assay buffer (e.g., Tris-HCl with DTT).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the recombinant ICMT enzyme, AGGC substrate, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Measure the fluorescence of the methylated product using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the in vitro ICMT inhibition assay.

Cell Viability/Anti-proliferative Assay

This assay determines the effect of this compound on the growth and survival of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT-116).

-

Cell culture medium and supplements.

-

This compound.

-

A cell viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent ATP assay).

-

Microplate reader (spectrophotometer, fluorometer, or luminometer).

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow for colorimetric, fluorescent, or luminescent signal development.

-

Measure the signal using the appropriate microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the vehicle control.

-

Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Caption: Experimental workflow for the cell viability assay.

Ras Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Ras proteins in response to treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking buffer (e.g., bovine serum albumin in PBS).

-

Primary antibody against Ras.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Procedure:

-

Grow cells on coverslips or in imaging-compatible plates.

-

Treat the cells with this compound or a vehicle control for a defined period.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-Ras antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Analyze the images to assess the distribution of the Ras signal between the plasma membrane and the cytosol. An increase in the cytosolic Ras signal in treated cells compared to control cells indicates mislocalization.

-

This guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to the discovery and development of novel cancer therapeutics. The provided data and protocols serve as a detailed resource for further investigation into this promising ICMT inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN [hammer.purdue.edu]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 11: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

Methodological & Application

Application Notes and Protocols for Icmt-IN-11: An In Vitro Assessment of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of CaaX-containing proteins, including the oncogenic Ras family. By catalyzing the final methylation step, ICMT facilitates the proper membrane localization and subsequent activation of these signaling proteins. Inhibition of ICMT presents a promising therapeutic strategy for cancers driven by Ras mutations. This document details the mechanism of action of ICMT, its role in cellular signaling, and provides two distinct protocols for assessing the inhibitory activity of this compound: a radioactive filter-binding assay and a non-radioactive colorimetric assay. Additionally, a summary of the key inhibitory data for this compound is presented, along with a diagram of the ICMT-mediated Ras signaling pathway.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine residue on a variety of proteins. This methylation is the final step in a three-part post-translational modification process for proteins bearing a C-terminal "CaaX box" motif. The preceding steps involve isoprenylation (farnesylation or geranylgeranylation) and endoproteolysis of the "-aaX" tripeptide.

The methylation conferred by ICMT neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane or other cellular membranes. A prominent and well-studied substrate of ICMT is the Ras family of small GTPases (K-Ras, H-Ras, N-Ras), which are critical regulators of cell proliferation, differentiation, and survival. The proper localization of Ras to the plasma membrane is essential for its function in downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its post-translational modification attractive targets for therapeutic intervention.

This compound has been identified as a potent inhibitor of ICMT. Understanding its inhibitory properties through robust in vitro assays is a crucial step in the evaluation of its therapeutic potential.

Data Presentation

The inhibitory activity of this compound against human ICMT is summarized in the table below. This value is typically determined using an in vitro enzymatic assay.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | ICMT | 0.031 | Radioactive Enzyme Assay |

Caption: Summary of this compound inhibitory activity.

Signaling Pathway

// Edges Pro_Ras -> Farnesylated_Ras [label="Farnesyltransferase", fontsize=8, fontcolor="#5F6368"]; Farnesylated_Ras -> Rce1 [label="to ER", fontsize=8, fontcolor="#5F6368"]; Rce1 -> Processed_Ras [label="Proteolysis", fontsize=8, fontcolor="#5F6368"]; Processed_Ras -> ICMT; ICMT -> Active_Ras [label="Methylation\n(SAM -> SAH)", fontsize=8, fontcolor="#5F6368"]; ICMT_IN_11 -> ICMT [label="Inhibition", color="#EA4335", arrowhead=tee]; Active_Ras -> Raf [label="to Plasma\nMembrane", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK; MEK -> ERK; Active_Ras -> PI3K; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; } . Caption: ICMT-mediated Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two distinct protocols are provided for determining the inhibitory activity of this compound on ICMT.

Protocol 1: Radioactive Filter-Binding Assay

This assay measures the incorporation of a radiolabeled methyl group from [³H]S-adenosyl-L-methionine ([³H]SAM) onto an isoprenylated substrate.

Materials:

-

Recombinant human ICMT (e.g., in microsomes from Sf9 cells)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as substrate

-

[³H]S-adenosyl-L-methionine ([³H]SAM)

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 1% SDS

-

Filter plates (e.g., 96-well glass fiber filters)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer

-

This compound dilution or DMSO (for control wells)

-

Recombinant ICMT enzyme. Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Reaction: Add the substrate mixture containing AFC (or BFC) and [³H]SAM to each well to start the reaction. The final concentrations should be optimized, but typical concentrations are 5 µM AFC and 1 µM [³H]SAM.

-

Incubation: Incubate the reaction plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme reaction.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution.

-

Filter Binding: Transfer the reaction mixtures to the filter plate. Wash the wells multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]SAM.

-